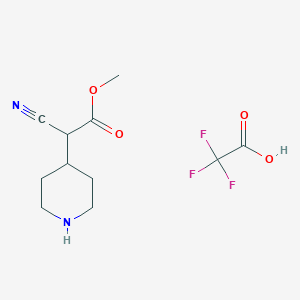

Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

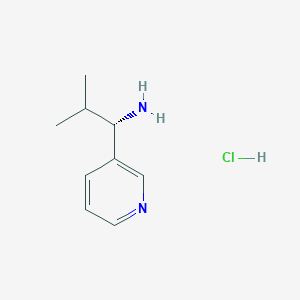

“Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid” is a compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The synthesis of these compounds has been widespread .Molecular Structure Analysis

The molecular weight of “this compound” is 296.25 . The IUPAC name is methyl 2-cyano-2- (piperidin-4-yl)acetate 2,2,2-trifluoroacetate .Applications De Recherche Scientifique

Chemistry of Cyanoacetylenes : Cyano-ynamines derived from cyanochloroacetylene and various amines, including piperidine, can be converted into cyanoacetamides on acidic hydrolysis. These compounds are important in the synthesis of various derivatives like 3-cyano-4-hydroxyquinoline and cyano(alkoxy)-enamines (Sasaki & Kojima, 1970).

Cardiovascular Activity and Synthesis : Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, obtained through methylation involving piperidine, have been studied for their cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004).

Functionalized Piperidine Derivatives : Acidic ionic liquids are used to catalyze the synthesis of functionalized piperidine derivatives, showcasing the utility of these compounds in complex chemical syntheses (Shaterian & Azizi, 2013).

Efficient Syntheses of Ethyl 4-Cyano-5-Hydroxy-2-Methyl-1H-Pyrrole-3-Carboxylate : This research demonstrates the synthesis of various pyrrole derivatives using cyanoacetamide, highlighting the versatility of cyano compounds in medicinal chemistry (Dawadi & Lugtenburg, 2011).

Radical-Mediated Nitrile Translocation : This process is used for the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, showing the significance of these compounds in developing new chemical entities (Vervisch et al., 2012).

Asymmetric Synthesis of 2-(1-Aminoalkyl)piperidines : This study highlights the synthesis of 2-(1-aminoalkyl) piperidines using cyano-6-phenyloxazolopiperidine, emphasizing the role of cyano compounds in asymmetric synthesis (Froelich et al., 1996).

Synthesis of Spiro-Fused Piperidines : Iron(III) trifluoroacetate is used in an environmentally friendly synthesis of 3,5-dispirosubstituted piperidines, demonstrating the green chemistry applications of these compounds (Lohar et al., 2016).

Safety and Hazards

“Methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid” has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

methyl 2-cyano-2-piperidin-4-ylacetate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.C2HF3O2/c1-13-9(12)8(6-10)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h7-8,11H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHXADMMCFTKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1CCNCC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448118.png)

![7-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2448121.png)

amino]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2448127.png)

![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)

![7-Chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)

![4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B2448132.png)